molecular formula C15H14N2O3 B124141 Oxopropaline D CAS No. 152752-59-5

Oxopropaline D

Cat. No.: B124141
CAS No.: 152752-59-5
M. Wt: 270.28 g/mol
InChI Key: QATLRHOKLQIJNA-NSHDSACASA-N
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Description

Oxopropaline D is a natural product found in Streptomyces with data available.

Scientific Research Applications

Chemical Properties and Structure

Oxopropaline D is characterized by its unique chemical structure, which contributes to its biological activity. The compound has been studied for its absolute configuration and stereochemistry, revealing an R-configuration through theoretical calculations and experimental synthesis . Understanding these properties is essential for elucidating its mechanisms of action in various applications.

Pharmaceutical Applications

1. Neuroprotective Effects:
Research indicates that this compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to inhibit cholinesterases and interact with neurotransmitter systems positions it as a potential therapeutic agent for conditions such as Alzheimer's disease .

2. Antimicrobial Activity:
this compound has shown promise in antimicrobial applications, particularly against pathogenic bacteria. Its derivatives have been tested for efficacy against strains like Staphylococcus aureus, highlighting its potential in drug discovery and development .

3. Metabolomics Studies:
Recent metabolomics research has revealed that this compound can influence metabolic pathways in microorganisms, which may lead to the discovery of new antibiotics or therapeutic agents derived from natural products .

Agricultural Applications

1. Plant Growth Promotion:
this compound and its derivatives have been investigated for their role in enhancing plant growth and resilience against pathogens. Studies suggest that compounds from the Streptomyces genus can promote systemic resistance in plants, thus reducing the need for chemical pesticides .

2. Biocontrol Agents:
The compound's ability to suppress phytopathogenic fungi makes it a valuable biocontrol agent in sustainable agriculture. Its application could lead to reduced chemical inputs while maintaining crop health and yield .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReferences
NeuroprotectionInhibits cholinesterases; protects neuronal cells
AntimicrobialEffective against Staphylococcus aureus
Plant Growth PromotionEnhances growth; induces systemic resistance

Table 2: Case Studies on this compound Applications

Study FocusFindingsReferences
Neurodegenerative DiseasesDemonstrated neuroprotective effects in vitro
Antimicrobial TestingShowed significant inhibition of bacterial growth
Agricultural TrialsIncreased crop yield and disease resistance

Properties

CAS No.

152752-59-5

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

(2S)-2,3-dihydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)propan-1-one

InChI

InChI=1S/C15H14N2O3/c1-8-6-16-14(15(20)11(19)7-18)13-12(8)9-4-2-3-5-10(9)17-13/h2-6,11,17-19H,7H2,1H3/t11-/m0/s1

InChI Key

QATLRHOKLQIJNA-NSHDSACASA-N

SMILES

CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)C(CO)O

Isomeric SMILES

CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)[C@H](CO)O

Canonical SMILES

CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)C(CO)O

Key on ui other cas no.

152752-59-5

Synonyms

oxopropaline D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Oxopropaline D
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Oxopropaline D
Reactant of Route 6
Oxopropaline D

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